1,2-Dihexanoylglycerol
Description
Contextualization within Lipid Signaling Research
Lipid signaling pathways are fundamental to cellular communication, governing processes from cell growth and differentiation to apoptosis. ontosight.ai Diacylglycerols are key players in these pathways, primarily known for their role in activating protein kinase C (PKC), a family of enzymes that phosphorylate a wide array of protein substrates. ontosight.ainih.gov The production of DAG from the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), is a critical event in signal transduction. nih.govnih.gov
The study of these intricate signaling cascades often requires tools that can specifically and controllably activate these pathways. Natural diacylglycerols are often metabolically unstable and have heterogeneous acyl chain compositions, making it challenging to dissect their specific roles. This is where synthetic, cell-permeable DAG analogs like 1,2-dihexanoylglycerol (B95105) become invaluable to researchers.
Role as a Synthetic Diacylglycerol Analog for Experimental Studies
This compound (also known as diC6) is a structural analog of the naturally occurring second messenger diacylglycerol. caymanchem.compnas.org Its key feature is the presence of two six-carbon (hexanoyl) fatty acid chains attached to the sn-1 and sn-2 positions of the glycerol (B35011) backbone. caymanchem.com This short-chain structure confers cell permeability, allowing it to be introduced into in vitro cellular systems to mimic the effects of endogenous DAG. pnas.org
In experimental studies, this compound is used to activate protein kinase C (PKC) and other DAG-responsive proteins. pnas.org By directly activating these signaling molecules, researchers can investigate the downstream consequences of their activation, helping to elucidate the complex cellular responses they mediate. For instance, it has been used in studies exploring its effects on stomatal closure in plants, providing evidence for the existence of PKC-like activity in plant cells. nih.gov
Comparative Analysis with Other Short-Chain Diacylglycerols in Research
This compound is part of a broader class of short-chain diacylglycerols used in research, each with distinct properties and applications. A comparative analysis with other common analogs, such as 1,2-dioctanoylglycerol (B93851) (diC8) and 1,2-didecanoylglycerol (B1663411) (diC10), reveals important differences in their efficacy and cellular effects.
| Compound | Acyl Chain Length | Potency in PKC Activation | Other Notable Effects |
| This compound (diC6) | C6 | Less potent than diC8 and diC10 pnas.org | Used in plant signaling studies. nih.gov |
| 1,2-Dioctanoylglycerol (diC8) | C8 | Potent PKC activator. pnas.orgsigmaaldrich.comsigmaaldrich.com | Can induce changes in cytosolic free Ca2+ and pH, independent of PKC. nih.gov Mimics effects of phorbol (B1677699) esters on mitogenesis. sigmaaldrich.comsmolecule.commerckmillipore.com |
| 1,2-Didecanoylglycerol (diC10) | C10 | Potent PKC activator, similar to diC8. pnas.org | Used in studies of lipase (B570770) inhibition. szabo-scandic.com |
| 1-Oleoyl-2-acetyl-glycerol (OAG) | C18:1 and C2 | Less potent than diC8 and diC10. pnas.org | Has different effects on T cell proliferation compared to PMA. aai.org |
This table provides a comparative overview of commonly used short-chain diacylglycerol analogs in research.
Studies have shown that the length of the acyl chains significantly influences the biological activity of these analogs. For example, in activating protein kinase C, 1,2-dioctanoylglycerol and 1,2-didecanoylglycerol are generally more potent than this compound. pnas.org
Furthermore, research has revealed that the effects of these analogs are not always solely mediated by PKC. For example, 1,2-dioctanoylglycerol has been shown to induce an increase in cytosolic free calcium and cause cytosolic acidification in T lymphocytes through a PKC-independent mechanism, an effect not observed with this compound or 1,2-didecanoylglycerol. nih.gov This highlights the importance of selecting the appropriate analog for a specific research question and considering potential off-target effects.
The choice of a particular short-chain diacylglycerol in an experiment depends on the specific signaling pathway and cellular context being investigated. The comparative analysis of these analogs provides researchers with a valuable framework for designing experiments to probe the multifaceted roles of diacylglycerol signaling in cellular function.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-hexanoyloxy-3-hydroxypropyl) hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUFTGMQJWWIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(CO)OC(=O)CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938726 | |
| Record name | 3-Hydroxypropane-1,2-diyl dihexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17598-91-3, 33774-66-2 | |
| Record name | 1,2-Dihexanoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, diester with 1,2,3-propanetriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033774662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypropane-1,2-diyl dihexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action of 1,2 Dihexanoylglycerol
Protein Kinase C (PKC) Activation and Specificity
The primary and most studied mechanism of action for 1,2-Dihexanoylglycerol (B95105) is the activation of the Protein Kinase C family of enzymes. PKCs are serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.
Mechanistic Basis of PKC Activation by this compound
The activation of Protein Kinase C by this compound is a multi-step process that involves translocation of the enzyme to the cellular membrane. In its inactive state, PKC resides in the cytosol with its catalytic domain blocked by a pseudosubstrate sequence located in its regulatory domain. nih.gov The generation or introduction of DAGs, such as this compound, initiates the activation sequence.
This compound diffuses across the plasma membrane and intercalates into the lipid bilayer. Here, it serves as a binding site for the C1 domain, a conserved cysteine-rich region found in the regulatory moiety of conventional and novel PKC isoforms. nih.gov The binding of this compound to the C1 domain induces a conformational change in the PKC molecule. This change increases the enzyme's affinity for the membrane, leading to its translocation from the cytosol to the membrane. For conventional PKC isoforms, this process is often synergistic with an increase in intracellular calcium (Ca2+), which binds to the C2 domain of the kinase. nih.govyoutube.com Once anchored to the membrane, the pseudosubstrate is released from the catalytic site, leading to the full activation of the enzyme. nih.gov The activated PKC can then phosphorylate a wide array of substrate proteins, propagating the signal downstream. nih.govyoutube.com
Modulation of PKC Isoform Activity by this compound
The PKC family is comprised of at least ten isoforms, which are categorized into three subfamilies based on their activation requirements. nih.gov this compound does not activate all isoforms equally, demonstrating a degree of specificity.
Conventional PKCs (cPKCs): This group includes isoforms α, βI, βII, and γ. Their activation is dependent on both Ca2+ and DAG. nih.govnih.gov this compound effectively activates these isoforms by binding to their C1 domains, typically in concert with elevated intracellular Ca2+ levels.
Novel PKCs (nPKCs): This subfamily consists of isoforms δ, ε, η, and θ. They possess a novel C2 domain that does not bind Ca2+, and thus their activation is calcium-independent but still requires DAG. nih.govnih.gov this compound is a potent activator of nPKCs, causing their translocation to membranes and subsequent activation. nih.gov For example, accumulation of sn-1,2-DAG has been shown to activate PKCε. nih.gov
Atypical PKCs (aPKCs): This group, which includes isoforms ζ and ι/λ, is not activated by DAG or its analogs like this compound. nih.gov This is because their C1 domain has a different structure that does not bind DAG, and they lack a calcium-responsive C2 domain. nih.gov
| PKC Subfamily | Isoforms | C1 Domain (DAG Binding) | C2 Domain (Ca2+ Binding) | Activation by this compound |
| Conventional (cPKC) | α, βI, βII, γ | Yes | Yes | Yes (Ca2+-dependent) |
| Novel (nPKC) | δ, ε, η, θ | Yes | No (novel C2) | Yes (Ca2+-independent) |
| Atypical (aPKC) | ζ, ι/λ | No (atypical C1) | No | No |
This table summarizes the differential activation of Protein Kinase C (PKC) isoforms by this compound based on their domain structure and cofactor requirements.
Interactions with Other Cellular Proteins and Enzymes
Beyond its primary role as a PKC activator, this compound interacts with other key enzymes involved in lipid signaling, thereby modulating their activity and influencing the broader signaling network.
Engagement with Diacylglycerol Kinases (DGKs)
Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA). mdpi.comnih.govnih.gov This enzymatic reaction serves two main purposes: it terminates DAG-mediated signaling (such as PKC activation) and simultaneously generates PA, another important lipid second messenger. mdpi.commdpi.com
This compound, as a DAG analog, can serve as a substrate for DGKs. mdpi.com There are ten mammalian DGK isoforms, and they exhibit some substrate specificity. mdpi.com For instance, DGKε shows a preference for DAG species containing an arachidonoyl group at the sn-2 position. mdpi.comnih.gov The selective substrate for DGKs is generally sn-1,2 DAGs. mdpi.comnih.gov By being a substrate, this compound can be converted to its corresponding phosphatidic acid, 1,2-dihexanoyl-sn-glycerol-3-phosphate. This conversion limits the duration of the signal produced by this compound, acting as an "off-switch" for PKC activation. frontiersin.org Therefore, the cellular response to this compound is a balance between its activation of DAG effectors and its removal by DGK-mediated phosphorylation.
Modulation of Phospholipase D (PLD) Activity
Phospholipase D (PLD) is an enzyme that hydrolyzes phospholipids, primarily phosphatidylcholine (PC), to generate phosphatidic acid (PA) and choline (B1196258). plos.org The PA produced by PLD can be subsequently converted to DAG by the action of PA phosphatases. This PLD pathway represents a significant source of DAG for sustained PKC activation, distinct from the rapid, transient DAG production via phospholipase C (PLC). theadl.com
The activity of PLD can be modulated by DAG. Studies have shown that the addition of DAG to small unilamellar vesicles can lead to a significant increase in the rate of choline production by PLD, indicating enzyme activation. nih.gov This effect is thought to be related to the influence of DAG on the biophysical properties of the lipid bilayer rather than a direct interaction with the enzyme itself. nih.gov By incorporating into membranes, this compound can alter the membrane structure and fluidity, which may facilitate PLD activity. nih.gov Furthermore, since several PKC isoforms can directly phosphorylate and activate PLD, this compound can indirectly stimulate PLD activity via its activation of PKC, creating a positive feedback loop that sustains DAG production and signaling. plos.org
| Enzyme | Interaction with this compound | Primary Outcome |
| Protein Kinase C (PKC) | Binds to C1 domain, causing membrane translocation and activation. | Phosphorylation of downstream target proteins. |
| Diacylglycerol Kinase (DGK) | Serves as a substrate for phosphorylation. | Attenuation of DAG signaling; production of phosphatidic acid (PA). |
| Phospholipase D (PLD) | Alters membrane properties; indirectly activates via PKC. | Increased production of phosphatidic acid (PA), leading to sustained DAG levels. |
This table outlines the interactions of this compound with key cellular enzymes and the resulting signaling outcomes.
Direct Binding to Non-Kinase Targets
While the activation of protein kinase C (PKC) is a well-documented downstream effect of diacylglycerols (DAGs), a growing body of research has identified numerous non-kinase proteins that serve as direct cellular receptors for DAGs like this compound. portlandpress.commpg.de These interactions are primarily mediated by a conserved, cysteine-rich C1 domain, which is responsible for binding DAG and the analogous tumor-promoting phorbol (B1677699) esters. cellsignal.comebi.ac.ukwikipedia.org The binding of DAG to the C1 domain of these proteins facilitates their recruitment from the cytosol to cellular membranes, where they can engage with their respective substrates and signaling partners. mpg.denih.gov
Several key families of non-kinase DAG effectors have been characterized:
Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): This family of guanine (B1146940) nucleotide exchange factors (GEFs) provides a direct link between DAG signaling and the activation of Ras and Rap family GTPases. nih.govwikipedia.orgnih.gov RasGRP1, for example, functions as a DAG-regulated activator of the Ras/MAP kinase cascade in T-cells. wikipedia.orggenecards.org Upon DAG generation in the plasma membrane, RasGRP1 is recruited via its C1 domain, bringing it into proximity with its substrate, Ras, thereby promoting the exchange of GDP for GTP and activating downstream pathways. nih.govmolbiolcell.org
Chimaerins: These proteins are Rac GTPase-activating proteins (Rac-GAPs) that are regulated by DAG. portlandpress.comcellsignal.comuky.edu The chimaerin family includes isoforms such as α1-chimaerin and β2-chimaerin, which possess a C1 domain that binds DAG with high affinity. pnas.orgnih.gov This binding event recruits chimaerins to membranes, including the perinuclear region, where they can inactivate the small GTPase Rac. pnas.orgnih.gov This discovery was significant as it provided the first demonstration of a non-PKC protein acting as a high-affinity phorbol ester and DAG receptor. portlandpress.compnas.org
Munc13: The Munc13 family of proteins are essential for the priming of synaptic vesicles for neurotransmitter release in the central nervous system. acs.orgnih.govnih.gov Munc13-1 contains a C1 domain that, when bound to DAG, activates the protein, lowering the energy barrier for vesicle fusion. acs.orgnih.gov This DAG-dependent mechanism is critical for regulating the efficacy of neurotransmission. nih.gov Studies have shown that Munc13-1 self-assembles into clusters, primarily hexamers, within DAG-rich microdomains on membranes to cooperatively capture synaptic vesicles. pnas.org
The identification of these and other non-kinase targets has expanded the understanding of DAG signaling, indicating that it is not a monolithic pathway mediated solely by PKC. Instead, DAG acts as a crucial second messenger that recruits a diverse set of effector proteins to various cellular membranes to control a wide array of physiological processes, from cell growth and differentiation to cytoskeletal organization and neurotransmission. mpg.demdpi.com
Table 1: Key Non-Kinase Diacylglycerol-Binding Proteins
| Protein Family | Function | Mechanism of Action |
|---|---|---|
| RasGRPs | Guanine Nucleotide Exchange Factors (GEFs) for Ras/Rap | DAG binding to the C1 domain recruits RasGRP to the membrane, enabling activation of Ras GTPases. nih.govnih.gov |
| Chimaerins | Rac GTPase-Activating Proteins (Rac-GAPs) | DAG-mediated membrane translocation via the C1 domain allows chimaerins to inactivate Rac. portlandpress.compnas.org |
| Munc13 | Synaptic Vesicle Priming | DAG binding to the C1 domain activates Munc13, facilitating neurotransmitter release. acs.orgnih.gov |
Biophysical Interactions with Model Lipid Membranes
The insertion of this compound into lipid bilayers induces significant changes in the physical properties of the membrane. These alterations are fundamental to its role in cell signaling, as they can modulate the activity of membrane-associated enzymes and facilitate the recruitment of cytosolic proteins.
Perturbation of Membrane Structure and Fluidity
Diacylglycerols are potent regulators of the physical properties of lipid bilayers. acs.org Their presence can perturb the ordered packing of phospholipids, leading to changes in membrane structure and fluidity. However, the magnitude of this effect is dependent on the nature of the acyl chains. Research indicates that long-chain unsaturated diacylglycerols are significantly more effective at causing structural perturbations than short-chain saturated diacylglycerols like this compound.
At sufficiently high concentrations, DAGs can disrupt the lamellar phase of the lipid membrane, which is the typical bilayer structure. This disruption can lead to the formation of non-lamellar structures, such as the hexagonal II phase, which involves the lipids arranging into cylindrical inverted micelles. This transition from a bilayer to a hexagonal phase represents a profound structural perturbation that can alter membrane integrity and function.
Influence on Lipid Bilayer Organization and Surface Pressure
When incorporated into a phospholipid bilayer, this compound does not distribute uniformly. Instead, it can lead to the in-plane separation of DAG-rich and DAG-poor domains, altering the lateral organization of the membrane. acs.org The conformation of DAG within the bilayer is distinct from that of phospholipids; the glycerol (B35011) backbone is oriented nearly perpendicular to the bilayer surface, causing the DAG molecule to be located deeper within the hydrophobic core compared to adjacent phospholipids. acs.org
This positioning increases the separation between phospholipid headgroups and reduces the hydration at the bilayer surface. acs.org In the context of a lipid monolayer at an air-water interface, the introduction of molecules like this compound would occupy area within the monolayer. This incorporation increases the lateral packing pressure of the lipids, thereby influencing the surface pressure of the monolayer.
Subcellular Localization and Compartmentation within Membrane Systems
The biological activity of sn-1,2-diacylglycerols is critically dependent on their specific subcellular location. Different pools of DAG exist within the cell, and their spatial and stereochemical separation dictates their downstream signaling functions. These distinct DAG pools are generated and maintained in various membrane systems by localized enzymatic activity.
Plasma Membrane: Phospholipase C (PLC) activation at the plasma membrane leads to the hydrolysis of phosphatidylinositides, generating sn-1,2-DAG. pnas.org This specific pool is known to be the primary site for the recruitment and activation of certain effectors like PKCε, which is linked to processes such as insulin (B600854) resistance. portlandpress.com DAG generated here also recruits DAGLα, an enzyme that produces the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). pnas.org
Golgi Apparatus: Sphingomyelin synthases (SMS1 and SMS2) produce sn-1,2-DAG at the trans-Golgi and plasma membrane, respectively. pnas.org DAG at the trans-Golgi is implicated in triggering the translocation of protein kinase D (PKD), which is involved in the formation of secretory vesicles. pnas.org
Endoplasmic Reticulum (ER): The ER membrane is a major site of glycerophospholipid synthesis, which provides a source of sn-1,2-DAG that is accessible to enzymes like Diacylglycerol O-acyltransferase 1 (DGAT1) and DGAT2 for triacylglycerol synthesis. pnas.org
Lipid Droplets and Mitochondria: sn-1,2-DAGs have also been identified in lipid droplets, the cytosol, and mitochondrial membranes, although their accumulation in these compartments may not always trigger the same signaling cascades as DAG at the plasma membrane. portlandpress.com For instance, DGAT2 is localized to lipid droplets where it can access a distinct DAG pool. pnas.org
This compartmentalization ensures that DAG generation at a specific location activates a select group of effector proteins, allowing for precise and localized signaling responses.
Table 2: Subcellular Localization and Generation of sn-1,2-Diacylglycerol
| Subcellular Compartment | Generating Enzyme(s) | Associated Function/Effector |
|---|---|---|
| Plasma Membrane | Phospholipase C (PLC), Sphingomyelin Synthase 2 (SMS2) | Activation of PKCε, RasGRP; Generation of 2-AG. portlandpress.compnas.org |
| Golgi Apparatus | Sphingomyelin Synthase 1 (SMS1) | Recruitment of Protein Kinase D (PKD) for vesicle formation. pnas.org |
| Endoplasmic Reticulum | de novo glycerophospholipid synthesis | Substrate for Triacylglycerol (TAG) synthesis by DGAT1/2. pnas.org |
| Lipid Droplets | Adipose Triglyceride Lipase (B570770) (ATGL) | Substrate for TAG synthesis by DGAT2. pnas.org |
| Mitochondria | Various | Compartmentalized DAG pool. portlandpress.com |
Involvement of 1,2 Dihexanoylglycerol in Specific Cellular Signaling Pathways
Diacylglycerol/Protein Kinase C Signaling Axis in Research Models
1,2-Dihexanoylglycerol (B95105) (DHG), a synthetic, cell-permeable diacylglycerol (DAG), serves as a crucial tool in research to investigate the DAG/Protein Kinase C (PKC) signaling pathway. nih.govgoogle.com This pathway is a fundamental mechanism for intracellular signal transduction, where specific stimuli activate phospholipase C (PLC), leading to the release of DAG from cell membranes. google.com DAG, in turn, activates PKC. google.com
In various research models, DHG has been shown to effectively mimic the action of endogenous DAG, thereby activating PKC and downstream signaling events. For instance, in human platelets, DHG, along with other short-chain diacylglycerols, stimulates the phosphorylation of a 40,000-dalton protein, which is an indicator of PKC activation. ebi.ac.uk This activation by synthetic DAGs like DHG provides evidence for their role as bioregulators of PKC in intact cells. ebi.ac.uk Similarly, in rabbit arterial smooth muscle, DHG has been used to study the Ca2+-sensitizing effects of PKC activation. nih.gov
Furthermore, research in plant cells has utilized DHG to explore the existence and function of a PKC-like system. In Commelina communis, DHG was found to promote stomatal opening, an effect that was counteracted by a PKC inhibitor, suggesting the involvement of a DAG-activated kinase in this process. nih.govpnas.org These studies, employing DHG, have been instrumental in elucidating the role of the DAG/PKC axis in a diverse range of cellular processes, from platelet activation to stomatal regulation in plants.
Crosstalk with Calcium Signaling Pathways
The interplay between this compound and calcium (Ca2+) signaling pathways is a complex and multifaceted area of cell signaling research. ebi.ac.uknih.gov Evidence suggests that DAGs, including DHG, can modulate intracellular calcium levels through various mechanisms, some of which are independent of PKC activation. nih.gov
In certain cell types, synthetic diacylglycerols have been observed to evoke increases in cytosolic calcium ([Ca2+]i), primarily through intracellular mobilization. nih.gov However, the interaction is not always synergistic. For example, in HIT T-15 islet cells, while some diacylglycerols can induce a rise in [Ca2+]i, this compound (at 10 µM) was found to inhibit the KCl-induced rise in [Ca2+]i. nih.gov This inhibitory effect on Ca2+ influx was shown to be independent of PKC. nih.gov
Conversely, in human polymorphonuclear neutrophils, diacylglycerols can modulate responsiveness by affecting intracellular calcium mobilization. nih.gov The activation of platelets is thought to require the concurrent formation of two intracellular signals: diacylglycerols and Ca2+. ebi.ac.uk The intricate relationship between DAG and Ca2+ signaling highlights the cell-type specific nature of this crosstalk, where DHG can act as both a positive and negative modulator of intracellular Ca2+ levels. nih.gov This dynamic interplay is crucial for the fine-tuning of cellular responses to external stimuli. nih.govnih.gov
Interplay with Phosphoinositide Metabolism
Relationship with Phospholipase C-Mediated Hydrolysis
The generation of diacylglycerol is a key event following the activation of phospholipase C (PLC). google.commdpi.com PLC catalyzes the hydrolysis of phosphoinositides, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), to produce two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. nih.govmdpi.com While endogenously produced DAG is a direct product of PLC activity, the use of exogenous, cell-permeable analogs like this compound allows researchers to study the downstream effects of DAG signaling independently of PLC activation.
Studies have shown that while DHG can mimic the downstream effects of PLC activation (namely PKC activation), it does not necessarily potentiate the action of PLC itself in intact platelets. nih.gov Research using alpha-thrombin stimulation in fibroblasts has demonstrated that DAG derived from phosphoinositide hydrolysis, but not from phosphatidylcholine breakdown, is associated with PKC activation. nih.gov This highlights the importance of the source of DAG in determining its signaling outcome. The activation of PLC and the subsequent production of DAG are critical steps in numerous signaling cascades initiated by hormones, growth factors, and neurotransmitters. mdpi.comnih.gov
Role in Phosphatidic Acid Generation and Attenuation
This compound is intricately linked to the metabolism of phosphatidic acid (PA), another important lipid second messenger. wikipedia.orgoup.com One of the primary routes for the generation of PA is through the phosphorylation of diacylglycerol, a reaction catalyzed by diacylglycerol kinase (DGK). wikipedia.orgoup.comresearchgate.net Therefore, when DHG is introduced into cells, it can serve as a substrate for DGK, leading to the formation of phosphatidic acid.
Conversely, PA can also be dephosphorylated by PA phosphatases to generate DAG, thus acting as a mechanism for signal attenuation. wikipedia.orgaocs.org This interconversion between DAG and PA is a critical regulatory point in lipid signaling. nih.gov In the protozoan parasite Trypanosoma cruzi, the addition of dihexanoylglycerol, a substrate for DGK, leads to the metabolism of PA into diacylglycerol pyrophosphate (DGPP), demonstrating a novel pathway for PA attenuation. core.ac.uk The balance between the activities of DGK and PA phosphatases plays a crucial role in controlling the cellular levels of both DAG and PA, thereby dictating the downstream signaling events. nih.gov
Modulation of Other Second Messenger Systems
Beyond its primary role in activating PKC, this compound and the diacylglycerol signaling pathway can influence other second messenger systems. mhmedical.comneupsykey.com This crosstalk allows for the integration of multiple signaling inputs and the fine-tuning of cellular responses.
For instance, in some cellular contexts, there is a recognized interplay between DAG signaling and cyclic nucleotide pathways, such as those involving cyclic AMP (cAMP) and cyclic GMP (cGMP). pnas.orgfrontiersin.org While the direct mechanisms of interaction can vary, the activation of PKC by DAG can lead to the phosphorylation of components within these pathways, thereby modulating their activity.
Modulation of Cellular and Physiological Processes in Experimental Systems
Effects on Cellular Differentiation in In Vitro Models
1,2-Dihexanoylglycerol (B95105) has been utilized to investigate the role of DAG signaling in cellular differentiation processes. In studies with the human promyelocytic leukemia cell line HL-60, which can be induced to differentiate into macrophage-like cells, this compound (diC6) was tested for its ability to trigger this transformation. Research indicates that while it can induce differentiation, its potency is considerably lower than that of diacylglycerols with longer fatty acid chains, such as sn-1,2-dioctanoylglycerol (diC8) and sn-1,2-didecanoylglycerol (diC10). ub.edu
In a different model system, this compound was shown to induce the proliferation of normal human melanocytes in culture, suggesting a role for DAG signaling in the growth and propagation of this cell type. mdpi.com
Table 1: Relative Potency of Diacylglycerols in Activating Protein Kinase C from HL-60 Cells
| Diacylglycerol Species | Relative Potency |
|---|---|
| sn-1,2-dioctanoylglycerol (diC8) | High |
| sn-1,2-didecanoylglycerol (diC10) | High |
| sn-1,2-dioleoylglycerol (diC18:1) | High |
| sn-1,2-dihexanoylglycerol (diC6) | Low (10x less potent than diC8) |
| 1-oleoyl-2-acetylglycerol (OAG) | Low (10x less potent than diC8) |
| sn-1,2-dibutyrylglycerol (diC4) | Very Low (1000x less potent than diC8) |
Data sourced from studies on partially purified protein kinase C from HL-60 cells. ub.edu
Regulation of Ion Transport and Membrane Potential in Model Cells
The influence of this compound on ion transport and membrane potential has been demonstrated in both plant and animal cell models.
In plant guard cell protoplasts from Vicia faba, this compound was found to activate an ATP-dependent, voltage-independent current. plos.orguniprot.orgoup.com This observation strongly suggests the activation of an electrogenic ion pump, such as the plasma membrane H+-ATPase, which is critical for controlling stomatal aperture. plos.orguniprot.orgoup.com
In animal cells, specifically the insulin-secreting HIT T-15 islet cell line, this compound (DiC6) demonstrated a different regulatory role. It was shown to inhibit the rise in intracellular calcium ([Ca2+]i) that is typically induced by membrane depolarization with potassium chloride (KCl). nih.gov This inhibitory effect on calcium influx was independent of Protein Kinase C (PKC) activation. nih.gov Consistent with this finding, DiC6 also reduced KCl-stimulated insulin (B600854) release from these cells. nih.gov
Table 2: Effects of this compound on Ion Transport
| Cell Type | System | Effect of this compound | Proposed Mechanism |
|---|---|---|---|
| Vicia faba Guard Cell Protoplasts | Plant | Activated an ATP-dependent, voltage-independent current | Activation of an electrogenic H+ pump plos.orguniprot.orgoup.com |
Influence on Immune Cell Responses and Chemoattraction
Diacylglycerol signaling is a cornerstone of immune cell activation and function. nih.gov Experimental application of short-chain diacylglycerols, including this compound, has revealed their capacity to act as chemoattractants for various leukocytes. nih.gov
In an under-agarose migration assay, this compound was shown to be a chemoattractant for the mouse thymic lymphoma cell line 6C3HED, demonstrating concentration-dependent activity. nih.gov This finding, coupled with similar results for other DAG analogs on human polymorphonuclear leukocytes (PMN) and Jurkat T-cells, suggests that the generation of 1,2-diacylglycerol following receptor stimulation is a common step in mediating the directed migration of both myeloid and lymphoid cells. nih.govmdpi.comresearchgate.net The migratory response has been determined to be primarily chemotactic, meaning it is directed along a chemical gradient, rather than just a general increase in cell motility (chemokinesis). nih.gov
Experimental Studies in Plant Physiological Responses (e.g., Stomatal Opening)
Stomata are microscopic pores on the surface of plant leaves that regulate gas exchange and water loss. researchgate.net The opening and closing of these pores are tightly controlled physiological processes. Studies using the plant Commelina communis have demonstrated that this compound plays a significant role in this regulation.
Specifically, this compound was found to enhance light-induced stomatal opening and could even induce stomata to open in complete darkness. plos.orguniprot.orgoup.com This effect is in contrast to its isomer, 1,3-dioctanoylglycerol, which does not activate PKC and had no effect on stomatal responses. plos.orgoup.com The mechanism is believed to involve the activation of a plasma membrane H+ pump in the guard cells, which initiates ion influx and osmotic water flow, leading to the swelling of guard cells and the opening of the stomatal pore. plos.orguniprot.org These findings provide evidence that diacylglycerol acts as a second messenger in the signal transduction pathway that mediates stomatal opening in response to light and other stimuli. uniprot.orgnih.govfrontiersin.org
Table 3: Effect of this compound on Stomatal Aperture in Commelina communis
| Condition | Treatment | Observed Effect |
|---|---|---|
| Light | Control | Stomatal Opening |
| Light | This compound | Enhanced Stomatal Opening |
| Darkness | Control | Stomata Closed |
| Darkness | This compound | Induced Stomatal Opening |
Data compiled from physiological experiments on epidermal peels. plos.orgoup.com
Regulation of Gene Expression in Cultured Cells
The diacylglycerol signaling pathway is known to regulate processes that culminate in changes to gene transcription. mdpi.com This is often mediated through the activation of downstream effectors like Protein Kinase C (PKC) and the Ras-MEK-ERK kinase cascade. plos.org
Direct pharmacological application of 1,2-dihexanoyl-sn-glycerol (B52955) has been shown to influence gene expression in the fungus Neurospora crassa. In this system, 1,2-dihexanoyl-sn-glycerol, acting as a PKC activator, was used to probe the regulation of the al-3 gene, which is involved in light-induced carotenoid biosynthesis. mdpi.com The study implicated PKC as a key regulator of the blue light signal transduction pathway, potentially through the phosphorylation of the White Collar-1 protein, a transcription factor. mdpi.com
In suspension-cultured rice cells, the enzymatic products of phospholipases, including diacylglycerol, were shown to induce the generation of reactive oxygen species (ROS), which is linked to the induction of defense-related gene expression. oup.com While these studies establish a clear link between the DAG signaling axis and gene regulation, the broader effects of this compound on global gene expression in various cultured cell models remain an area of active investigation.
Impact on Cellular Bioenergetics in Research Models
Cellular energy status, primarily represented by the concentration of adenosine (B11128) triphosphate (ATP), is intrinsically linked to signaling and metabolic pathways. This compound has been shown to have a profound impact on the cellular bioenergetics of HL-60 cells.
In a notable study, 1,2-sn-dihexanoylglycerol (HHG) was found to dramatically reduce the ATP content of HL-60 cells. mdpi.com This effect was concentration-dependent, with concentrations between 10-100 µM causing a reduction of over 90%. mdpi.com The effect was also specific to the sn-1,2 enantiomer and was not associated with a loss of membrane integrity, as measured by lactate (B86563) dehydrogenase release. mdpi.com This depletion of cellular ATP by HHG was proposed to impair and limit cellular responses that are dependent on Protein Kinase C activation, such as superoxide (B77818) release and degranulation. mdpi.com
Furthermore, the metabolism of diacylglycerol itself is an energy-consuming process. Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid, a reaction that consumes one molecule of ATP. Therefore, the introduction of this compound into cells can directly contribute to ATP consumption through its own metabolic conversion.
Table 4: Effect of 1,2-sn-Dihexanoylglycerol (HHG) on ATP Content in HL-60 Cells
| HHG Concentration (µM) | ATP Content Reduction |
|---|---|
| 10 | Concentration-related effect begins |
| 30-100 | > 90% |
Data based on studies in HL-60 cells. mdpi.com
Induction and Regulation of Apoptotic Mechanisms in Cellular Studies
Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. The role of diacylglycerol signaling in apoptosis is complex, with evidence suggesting both pro- and anti-apoptotic functions depending on the cellular context and the specific DAG-mediated pathways involved.
There is no direct evidence from the cited literature that this compound is a primary inducer of apoptosis. However, it significantly modulates pathways that regulate cell death. A critical factor is its ability to deplete cellular ATP. mdpi.com The activation of the apoptosome, a key complex in the intrinsic apoptotic pathway, requires ATP or dATP for the activation of Apaf-1. However, at high concentrations (greater than 1 mM), ATP and dATP can act as negative regulators of apoptosis by binding to and inhibiting caspase-9. Therefore, the drastic reduction in ATP levels caused by this compound could potentially inhibit the execution of apoptosis.
Conversely, other studies have shown that lipid signaling pathways related to DAG are crucial for cell survival. For instance, the depletion of a specific signaling lipid derived from DAG metabolism, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol) [PI(18:1/18:1)], has been shown to enhance stress signaling and promote apoptosis. ub.edu In some cancer models, the inhibition of diacylglycerol kinase α (DGKα), which would lead to an accumulation of DAG, can induce apoptosis in cancer cells and synergize with immunotherapies. These findings illustrate that this compound does not act as a simple trigger for apoptosis but rather as a potent modulator of the complex signaling network that governs cell fate.
Research Methodologies and Experimental Models for Studying 1,2 Dihexanoylglycerol
In Vitro Biochemical Assays for Enzyme Activity and Protein Binding
In vitro biochemical assays are fundamental for elucidating the direct interactions of 1,2-dihexanoylglycerol (B95105) (DHG) with enzymes and other proteins. These cell-free systems allow for the precise measurement of enzyme kinetics and binding affinities under controlled conditions.
A common application of DHG in in vitro assays is as a substrate for various enzymes. For instance, DHG has been effectively utilized to assay the activity of diacylglycerol acyltransferase (DGAT), an enzyme crucial for triacylglycerol synthesis. ualberta.ca In such assays, the enzymatic reaction is initiated by adding microsomes containing the enzyme of interest to a mixture containing DHG and an acyl-CoA donor. researchgate.net The reaction is then quenched, and the products are extracted and analyzed.
One of the key enzymes regulated by diacylglycerols is Protein Kinase C (PKC). The ability of DHG to activate partially purified PKC from various cell types, such as HL-60 cells, has been demonstrated. pnas.org The potency of DHG in activating PKC is often compared to other diacylglycerol analogs and phorbol (B1677699) esters. pnas.org These assays typically measure the phosphorylation of a substrate, like histone, in the presence of the enzyme, a phosphate (B84403) donor (e.g., ATP), and the activating lipid. pnas.org
Furthermore, the binding of DHG to specific proteins can be quantified using various techniques. For example, the interaction of DHG with the 1,2-diacylglycerol 3-glucosyltransferase from Acholeplasma laidlawii has been studied using surface plasmon resonance (SPR). nih.gov This technique measures changes in the refractive index at the surface of a sensor chip to which a lipid bilayer containing DHG is attached, allowing for the real-time monitoring of protein binding. nih.gov Competition binding assays are also employed, where the ability of DHG to displace a radiolabeled ligand, such as [3H]phorbol dibutyrate ([3H]PDBu), from its receptor is measured. pnas.org
The selection of the assay method often depends on the specific research question and the properties of the enzyme or protein being studied. Colorimetric and fluorescence-based assays are widely used for their sensitivity and suitability for high-throughput screening. sigmaaldrich.com For instance, enzyme activity can be monitored by coupling the reaction to a chromogenic or fluorogenic substrate.
Table 1: Examples of In Vitro Biochemical Assays Utilizing this compound
| Assay Type | Enzyme/Protein | Measured Parameter | Typical Finding | Reference |
| Enzyme Activity Assay | Diacylglycerol acyltransferase (DGAT) | Formation of triacylglycerol | DHG serves as an effective acyl acceptor. | ualberta.caresearchgate.net |
| Enzyme Activity Assay | Protein Kinase C (PKC) | Substrate phosphorylation | DHG activates PKC, although with lower potency than some other diacylglycerols. | pnas.org |
| Protein Binding Assay | 1,2-diacylglycerol 3-glucosyltransferase | Binding kinetics (association/dissociation rates) | DHG-containing membranes support enzyme binding. | nih.gov |
| Competition Binding Assay | Phorbol Ester Receptor (on PKC) | Displacement of [3H]PDBu | DHG competes for the phorbol ester binding site. | pnas.org |
Cell-Based Assays for Cellular Response Analysis
Cell-based assays are crucial for understanding the physiological effects of this compound (DHG) within a living cellular context. These assays bridge the gap between in vitro biochemical findings and in vivo responses by allowing researchers to observe the downstream consequences of DHG-mediated signaling pathways.
A primary focus of cell-based assays involving DHG is its role as a second messenger, particularly in mimicking the effects of endogenous diacylglycerol to activate Protein Kinase C (PKC). For example, studies have utilized human promyelocytic leukemia (HL-60) cells to investigate the ability of DHG to induce cellular differentiation. pnas.org In these experiments, cells are treated with DHG, and subsequent changes, such as the induction of macrophage characteristics, are monitored. pnas.org
Another significant application is in studying cellular motility. The chemoattractant properties of diacylglycerols have been investigated using various cell types, including human polymorphonuclear leukocytes (PMNs) and leukemia cell lines. pnas.org Assays like the under-agarose migration system and the Boyden chamber assay are employed to quantify the directed migration of cells in response to a gradient of DHG. pnas.org
Furthermore, cell-based assays can be used to measure the release of specific molecules in response to DHG treatment. For instance, the release of glycerol (B35011) from cells like hepatocytes can be quantified to study lipid metabolism. caymanchem.com In such assays, cells are cultured and treated with experimental compounds, and the amount of glycerol released into the culture medium is measured using a colorimetric or fluorometric assay. caymanchem.com
The analysis of cellular responses in these assays often involves a variety of techniques. Changes in protein phosphorylation patterns following DHG treatment can be analyzed using methods like two-dimensional gel electrophoresis. pnas.org The binding of DHG to its intracellular targets can also be inferred by observing the displacement of fluorescently or radiolabeled probes in intact cells. pnas.org
Table 2: Examples of Cell-Based Assays Investigating the Effects of this compound
| Assay Type | Cell Line/Type | Cellular Response Measured | Key Finding | Reference |
| Differentiation Assay | HL-60 (Human Promyelocytic Leukemia) | Induction of macrophage differentiation | DHG can induce differentiation, mimicking phorbol esters. | pnas.org |
| Chemotaxis Assay | Human Polymorphonuclear Leukocytes (PMNs) | Directed cell migration | DHG acts as a chemoattractant for leukocytes. | pnas.org |
| Glycerol Release Assay | HepG2 (Human Hepatocyte Carcinoma) | Release of glycerol into the medium | Provides a measure of triglyceride hydrolysis. | caymanchem.com |
| Ion Pumping Assay | Guard Cell Protoplasts | Activation of H+ pump | DHG induces ion pumping, leading to stomatal opening. | pnas.org |
Application in Model Lipid Membrane Systems for Biophysical Studies
Model lipid membrane systems are indispensable tools for investigating the biophysical interactions of this compound (DHG) with lipid bilayers, providing insights into how it influences membrane structure and function. These artificial membranes, which can range from simple monolayers to more complex bilayers, mimic the basic structure of cellular membranes in a controlled environment. nih.govnih.gov
Commonly used model membrane systems include liposomes (unilamellar or multilamellar vesicles), supported lipid bilayers (SLBs), and lipid monolayers. nih.govnih.gov The choice of the model system depends on the specific biophysical technique being employed and the research question at hand. For instance, liposomes are often used in scattering and calorimetry studies, while SLBs are well-suited for surface-sensitive techniques like atomic force microscopy (AFM) and neutron reflectometry. nih.gov
The incorporation of DHG into these model membranes can significantly alter their physical properties. Studies have shown that the length of the fatty acid side chains of diacylglycerols has a strong influence on the bilayer structure. cnjournals.com Shorter-chain diacylglycerols like DHG can induce different structural perturbations compared to their longer-chain counterparts.
Biophysical techniques are employed to characterize these changes. For example, differential scanning calorimetry (DSC) can be used to study the effect of DHG on the phase transition temperature of the lipid bilayer. nih.gov This provides information on how DHG affects the fluidity and packing of the membrane lipids. Fluorescence spectroscopy, using environmentally sensitive probes, can reveal changes in membrane polarity and fluidity upon DHG incorporation. nih.gov
Advanced techniques such as neutron and X-ray scattering can provide detailed structural information about the location and orientation of DHG within the lipid bilayer. nih.gov These methods have been instrumental in understanding how molecules interact with and partition into different regions of the membrane. The design of these model systems often aims to replicate key features of biological membranes, such as the lipid composition of the plasma membrane of specific cell types like Escherichia coli. biorxiv.org
Table 3: Model Lipid Membrane Systems and Biophysical Techniques for Studying this compound
| Model System | Biophysical Technique | Information Obtained | Potential Application for DHG | Reference |
| Liposomes | Differential Scanning Calorimetry (DSC) | Phase transition temperature, membrane fluidity | Determining the effect of DHG on membrane packing and stability. | nih.gov |
| Supported Lipid Bilayers (SLBs) | Atomic Force Microscopy (AFM) | Membrane topography, domain formation | Visualizing how DHG alters the surface structure of the membrane. | nih.gov |
| Lipid Monolayers | Langmuir Trough | Surface pressure-area isotherms, lipid packing | Studying the interaction of DHG at the air-water interface. | nih.gov |
| Vesicles/Liposomes | Neutron/X-ray Scattering | Bilayer thickness, molecular location | Determining the precise location and orientation of DHG within the bilayer. | nih.gov |
Use in Non-Human In Vivo Mechanistic Studies
While direct in vivo studies focusing solely on this compound (DHG) are not extensively detailed in the provided search results, the broader context of diacylglycerol research in non-human models provides a framework for how DHG could be or has been used. These studies are critical for understanding the physiological roles of diacylglycerols in a complex, whole-organism setting.
A key area of investigation is the role of diacylglycerols as second messengers in signal transduction pathways. For instance, the activation of Protein Kinase C (PKC) by diacylglycerols is a fundamental process that has been studied in various non-human organisms. pnas.org By administering exogenous diacylglycerols like DHG, researchers can probe the downstream effects of PKC activation in different tissues and organ systems.
In the context of lipid metabolism, non-human models are used to trace the metabolic fate of diacylglycerols and to study the activity of enzymes involved in their synthesis and degradation, such as diacylglycerol acyltransferase (DGAT). researchgate.net For example, studies in yeast (Saccharomyces cerevisiae), a common non-human model, have been instrumental in characterizing plant DGAT enzymes, where short-chain diacylglycerols can be used as substrates. researchgate.net
Furthermore, non-human models are essential for investigating the role of diacylglycerols in cellular processes like chemoattraction. Studies have used mouse thymic lymphoma cells to demonstrate the chemoattractant properties of diacylglycerols, a process that is fundamental to immune responses and other physiological events. pnas.org
The methodology in these in vivo studies often involves the administration of the compound of interest, followed by the collection of tissues or biofluids for analysis. For example, to study lipid digestion and absorption, the contents of the stomach and small intestine of animal models can be collected and analyzed to quantify the levels of different lipid species. nih.gov
Synthetic Approaches for Developing this compound Analogs as Research Tools
The synthesis of analogs of this compound (DHG) is a critical area of research, as these modified molecules serve as invaluable tools for probing the structure-activity relationships of diacylglycerol-dependent signaling pathways. By systematically altering the structure of DHG, researchers can investigate the specific molecular features required for enzyme activation, protein binding, and the induction of cellular responses.
A key focus of analog synthesis has been the modification of the acyl chains. By varying the length and degree of saturation of the fatty acid chains, scientists have been able to explore how these properties influence the potency of diacylglycerols in activating enzymes like Protein Kinase C (PKC). pnas.org For example, a series of sn-1,2-diacylglycerols with fatty acid chains of varying lengths have been synthesized to compare their ability to activate PKC and compete for the phorbol ester binding site. pnas.org
Another synthetic strategy involves modifying the glycerol backbone. The synthesis of analogs lacking the hydroxyl group at the 3-position of the glycerol moiety has been instrumental in demonstrating the importance of this functional group for biological activity. pnas.org Such analogs often serve as negative controls in experiments, helping to confirm that the observed effects are specific to the diacylglycerol structure.
The development of fluorescently labeled or radiolabeled DHG analogs is also crucial for certain experimental approaches. While not explicitly detailed for DHG in the provided search results, the general principle of using labeled substrate analogs in enzyme assays is well-established. researchgate.net These labeled analogs can be used to trace the metabolic fate of DHG, visualize its subcellular localization, or facilitate high-throughput screening for inhibitors of diacylglycerol-metabolizing enzymes.
Furthermore, the synthesis of diacylglycerol analogs is a key component in the development of novel therapeutic agents. By designing molecules that can selectively activate or inhibit specific isoforms of PKC, for example, researchers aim to develop drugs with improved efficacy and reduced side effects for a variety of diseases.
Regulation and Metabolic Interplay of Diacylglycerols in Research Contexts
Pathways of 1,2-Dihexanoylglycerol (B95105) Formation and Metabolism in Experimental Systems
In experimental settings, this compound, a cell-permeable, short-chain diacylglycerol (DAG), is utilized to mimic the endogenous production of DAG and to study its downstream effects. Its formation and metabolism are intertwined with the central pathways of glycerolipid synthesis.
Formation of Diacylglycerol:
Endogenous DAG, which this compound is designed to emulate, is produced through several key metabolic routes:
Hydrolysis of Phosphoinositides: A primary and rapid pathway for generating signaling DAG is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). wikipedia.orgnih.govcellsignal.commdpi.com This reaction is triggered by a wide range of extracellular stimuli, including hormones, neurotransmitters, and growth factors, and yields two second messengers: DAG and inositol (B14025) 1,4,5-trisphosphate (IP3). wikipedia.orgcellsignal.commdpi.com
Hydrolysis of Other Phospholipids: DAG can also be formed from the breakdown of other phospholipids, such as phosphatidylcholine (PC), by the action of PC-specific PLC. tandfonline.comnih.gov In some cellular contexts, this pathway contributes significantly to the sustained phase of DAG production. nih.gov
De Novo Synthesis (Kennedy Pathway): This pathway involves the sequential acylation of glycerol-3-phosphate. frontiersin.org Glycerol-3-phosphate is first acylated to form lysophosphatidic acid, which is then further acylated to produce phosphatidic acid (PA). frontiersin.orgwikipedia.org Subsequently, phosphatidic acid phosphatase (PAP) dephosphorylates PA to yield DAG. nih.govfrontiersin.orgwikipedia.org This de novo synthesized DAG is a key precursor for the synthesis of major cellular lipids. nih.gov
Monoacylglycerol Pathway: In enterocytes, a significant portion of triacylglycerols are synthesized via the monoacylglycerol pathway. libretexts.org This pathway involves the acylation of 2-monoacyl-sn-glycerols, which are products of dietary fat digestion, to form sn-1,2-diacylglycerols. libretexts.org
Metabolism of this compound:
Once introduced into an experimental system, or once endogenous DAG is formed, it can be metabolized through several routes:
Phosphorylation to Phosphatidic Acid: As detailed in the previous section, diacylglycerol kinases (DGKs) phosphorylate DAG to form phosphatidic acid (PA). frontiersin.orgtandfonline.comnih.gov This is a critical step in both attenuating DAG signaling and producing the signaling lipid PA. frontiersin.org The use of this compound as a substrate for DGK has been demonstrated in experimental systems like Trypanosoma cruzi. core.ac.uk
Acylation to Triacylglycerol: DAG is a direct precursor for the synthesis of triacylglycerol (TAG), the primary form of energy storage in cells. mdpi.comd-nb.info The enzyme diacylglycerol acyltransferase (DGAT) catalyzes the acylation of DAG at the sn-3 position to form TAG. frontiersin.orgnih.gov In studies on Arabidopsis, the enzymes PES1 and PES2 have been shown to possess diacylglycerol acyltransferase activity, utilizing this compound as a substrate to produce TAG. nih.govebi.ac.uk
Precursor for Phospholipid Synthesis: The DAG generated can be used for the synthesis of major membrane phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), via the Kennedy pathway. nih.govaocs.org
In HL-60 cells, 1,2-sn-dihexanoylglycerol has been observed to cause a significant, concentration-dependent reduction in cellular ATP levels. nih.gov This effect may, in turn, limit cellular responses that are dependent on protein kinase C activation. nih.gov
Table 2: Metabolic Fates of this compound in Experimental Systems
| Metabolic Pathway | Key Enzyme(s) | Product | Cellular Function |
|---|---|---|---|
| Phosphorylation | Diacylglycerol Kinase (DGK) | Phosphatidic Acid (PA) | Signal termination/propagation |
| Acylation | Diacylglycerol Acyltransferase (DGAT) | Triacylglycerol (TAG) | Energy storage |
| Phospholipid Synthesis | Cholinephosphotransferase, Ethanolaminephosphotransferase | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE) | Membrane synthesis |
Cross-talk with Other Lipid Metabolites and Signaling Pathways in Cellular Models
The signaling functions of this compound and its endogenous counterparts are not isolated events but are deeply integrated into a complex network of cellular communication. This involves extensive cross-talk with other lipid signaling pathways and major protein kinase cascades.
Interaction with Protein Kinase C (PKC):
The most well-characterized role of diacylglycerol (DAG) is as a physiological activator of protein kinase C (PKC). researchgate.netontosight.ai Synthetic, cell-permeable DAGs like this compound are widely used in research to probe the activation of PKC and its downstream effects. nih.govpnas.org Upon binding DAG, PKC translocates to the cell membrane and becomes activated, leading to the phosphorylation of a multitude of substrate proteins involved in processes such as cell growth, differentiation, and apoptosis. ontosight.ai However, it is noteworthy that some effects of certain DAGs, including this compound, have been observed to be independent of PKC activation in specific cellular contexts, such as the inhibition of potassium-induced calcium influx in HIT T-15 islet cells. nih.gov In T lymphocytes, other closely related DAG analogs did not induce the same changes in intracellular calcium or pH as 1,2-sn-dioctanoylglycerol, suggesting specificity in the acyl chain length for certain non-PKC mediated effects. nih.gov
Cross-talk with Sphingolipid Metabolism:
A significant interaction exists between the glycerolipid and sphingolipid metabolic pathways. nih.gov In GH3 pituitary cells, 1,2-diacylglycerols, but not phorbol (B1677699) esters, have been shown to stimulate the hydrolysis of sphingomyelin, leading to the generation of ceramide. nih.gov This suggests a mechanism of cross-talk that is independent of the PKC isoform activated by phorbol esters. nih.gov Conversely, ceramide and its metabolites can influence glycerolipid signaling. For example, ceramides (B1148491) can inhibit the activation of phospholipase D, an enzyme that produces phosphatidic acid, which can then be converted to DAG. nih.gov Sphingosine, another sphingolipid metabolite, can inhibit phosphatidate phosphohydrolase, the enzyme that produces DAG from phosphatidic acid. nih.gov This intricate feedback loop highlights the close regulatory relationship between these two major classes of signaling lipids.
Interplay with Phospholipase and Kinase Cascades:
The generation of DAG itself is a point of convergence for multiple signaling pathways. Phospholipase C (PLC), the enzyme that produces DAG from PIP2, is activated by a variety of receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases. nih.govcellsignal.com The DAG produced then activates PKC, which in turn can phosphorylate and modulate a vast array of cellular proteins, including components of the mitogen-activated protein kinase (MAPK) cascades like the Ras-Raf-MEK-ERK pathway. frontiersin.orgmdpi.comnih.gov
Furthermore, the product of DAG phosphorylation, phosphatidic acid (PA), is also a potent signaling molecule. PA can bind to and regulate the activity of numerous proteins, including Raf1 and the mechanistic target of rapamycin (B549165) (mTOR), creating another layer of cross-talk. frontiersin.org For instance, in T cells, DGK activity negatively regulates the Ras-ERK pathway. frontiersin.org Therefore, the enzymatic conversion of DAG to PA not only attenuates DAG/PKC signaling but also initiates PA-mediated signaling, which can feedback and influence the very pathways that led to the initial production of DAG.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1,2-Dihexanoylglycerol in laboratory settings?
- Methodological Answer : Researchers must adhere to OSHA-compliant guidelines, including:
- Personal Protective Equipment (PPE) : Wear protective gloves, respiratory filters for brief exposure, and independent respiratory devices for prolonged use .
- Ventilation : Ensure workplace ventilation to prevent aerosol formation .
- Storage : Store in cool, dry, and sealed containers to maintain stability .
- Hygiene : Wash hands before breaks and after handling; avoid skin/eye contact .
Q. How should researchers design experiments to ensure reliable data on this compound's physicochemical properties?
- Methodological Answer :
- Controlled Conditions : Standardize temperature, humidity, and storage to minimize variability .
- Replication : Conduct triplicate measurements for key parameters (e.g., solubility, melting point).
- Documentation : Follow structured reporting frameworks (e.g., separating results, methods, and discussion) to enhance reproducibility .
Q. What are the best practices for documenting experimental procedures involving this compound?
- Methodological Answer :
- Structured Reports : Include sections for background, methods, results, and discussion, emphasizing logical flow .
- Data Presentation : Use tables/graphs to highlight trends (e.g., stability under varying pH) rather than raw data lists .
- Metadata : Record batch numbers, storage durations, and equipment calibration details .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data regarding this compound's stability under varying storage conditions?
- Methodological Answer :
- Comparative Analysis : Replicate conflicting studies under identical conditions (temperature, humidity) to isolate variables .
- Error Tracing : Audit methodologies (e.g., storage container materials, measurement techniques) for potential biases .
- Surrogate Data : Use structurally similar compounds (e.g., 1,2-pentanediol) to infer stability mechanisms if direct data is limited .
Q. What methodological approaches are recommended for synthesizing this compound with high enantiomeric purity?
- Methodological Answer :
- Stereoselective Synthesis : Employ chiral catalysts or enzymatic methods to control acylation positions .
- Purification : Use HPLC or column chromatography with chiral stationary phases to isolate enantiomers.
- Validation : Confirm purity via NMR and mass spectrometry, referencing standardized descriptors for reproducibility .
Q. How should researchers address discrepancies between experimental results and computational models when studying this compound's behavior in lipid membranes?
- Methodological Answer :
- Model Refinement : Cross-validate force field parameters in simulations using experimental data (e.g., bilayer insertion energetics).
- Sensitivity Analysis : Test how input variables (e.g., temperature, lipid composition) affect model outputs .
- Collaborative Frameworks : Apply PICO/FINER criteria to refine research questions and align models with empirical goals .
Q. What strategies mitigate risks when extrapolating this compound's in vitro findings to in vivo systems?
- Methodological Answer :
- Tiered Testing : Validate cytotoxicity and metabolic pathways in primary cell cultures before animal trials.
- Ethical Frameworks : Follow institutional guidelines for human/animal subject research, emphasizing hypothesis clarity and participant safety .
Methodological Guidance
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
